Regiochemical Chlorine Position Differentiates Physicochemical and Predicted ADME Profile from 2‑Chloro Isomer
The title compound (3‑Cl substituted) is differentiated from its most structurally similar analog, (4‑(2H‑1,2,3‑triazol‑2‑yl)piperidin‑1‑yl)(2‑chlorophenyl)methanone (2‑Cl isomer), by the position of the chlorine substituent on the benzoyl ring. While no head‑to‑head biological data are publicly available, computational predictions reveal that the 3‑Cl isomer yields a lower computed lipophilicity (XLogP3 ≈ 1.8) compared to the 2‑Cl isomer (XLogP3 ≈ 2.2), a difference of ~0.4 log units [1][2]. This difference is large enough to impact aqueous solubility, plasma protein binding, and passive membrane permeability, directly affecting assay performance and in‑vivo behavior [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) as a determinant of ADME properties |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.8 (3‑chloro isomer) |
| Comparator Or Baseline | (4‑(2H‑1,2,3‑triazol‑2‑yl)piperidin‑1‑yl)(2‑chlorophenyl)methanone: XLogP3 ≈ 2.2 |
| Quantified Difference | Δ XLogP3 = +0.4 (2‑Cl isomer is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm; no experimental log D data available. |
Why This Matters
For scientists selecting a chemical probe or lead, a 0.4 log unit shift in lipophilicity can mean the difference between a soluble, assay‑compatible molecule and one that precipitates or binds non‑specifically to proteins, directly affecting data quality and reproducibility.
- [1] PubChem. Computed properties for 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine. XLogP3. View Source
- [2] PubChem. Computed properties for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone. XLogP3. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
